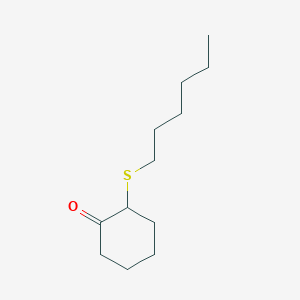
2-(Hexylsulfanyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hexylsulfanyl)cyclohexan-1-one is an organic compound with a unique structure that combines a cyclohexanone ring with a hexylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with hexylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to optimize yield and efficiency. The use of catalysts like palladium or platinum can enhance the reaction rate and selectivity, making the process more viable for large-scale production.
化学反应分析
Types of Reactions
2-(Hexylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学研究应用
2-(Hexylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Hexylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The hexylsulfanyl group can interact with biological membranes, potentially disrupting their function. The carbonyl group can form hydrogen bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including antimicrobial activity.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler ketone without the hexylsulfanyl group.
2-(Methylsulfanyl)cyclohexan-1-one: A similar compound with a methylsulfanyl group instead of a hexylsulfanyl group.
2-(Hexylsulfanyl)cyclohexanol: The reduced form of 2-(Hexylsulfanyl)cyclohexan-1-one.
Uniqueness
This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more likely to interact with lipid membranes and potentially increasing its biological activity.
属性
CAS 编号 |
84040-12-0 |
|---|---|
分子式 |
C12H22OS |
分子量 |
214.37 g/mol |
IUPAC 名称 |
2-hexylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H22OS/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h12H,2-10H2,1H3 |
InChI 键 |
YLEBIMJPMTWBKM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC1CCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


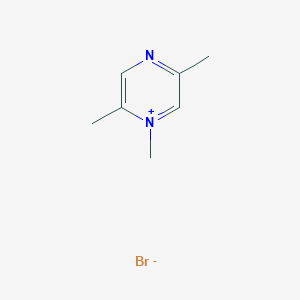
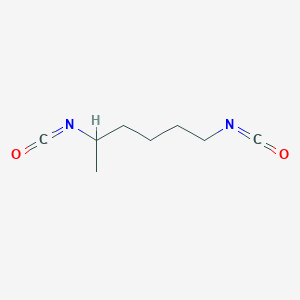
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)
![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)

![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
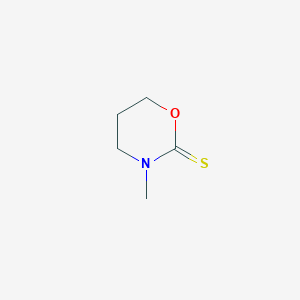
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)
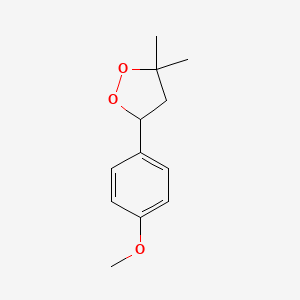

![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)


